![molecular formula C18H21N5O2 B2670047 N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2177061-11-7](/img/structure/B2670047.png)
N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a bicyclic octane structure, and an acetamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the triazole ring through a Huisgen cycloaddition reaction. This reaction is facilitated by copper(I) catalysts and involves the reaction of an azide with an alkyne. The bicyclic octane structure is then introduced through a series of cyclization reactions, often requiring specific temperature and pressure conditions to ensure the correct formation of the desired ring system. Finally, the acetamide group is added through an acylation reaction, using acetic anhydride or acetyl chloride as the acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amide derivatives or other substituted products.
科学的研究の応用
N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The bicyclic octane structure may facilitate binding to hydrophobic pockets within proteins, affecting their function. Additionally, the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.
類似化合物との比較
N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can be compared with similar compounds such as:
N-{4-[3-(1H-1,2,3-triazol-1-yl)cyclohexane-8-carbonyl]phenyl}acetamide: Similar structure but with a cyclohexane ring instead of a bicyclic octane.
N-{4-[3-(1H-1,2,3-triazol-1-yl)benzene-8-carbonyl]phenyl}acetamide: Contains a benzene ring, offering different electronic properties.
N-{4-[3-(1H-1,2,3-triazol-1-yl)butane-8-carbonyl]phenyl}acetamide: Features a butane chain, affecting its flexibility and reactivity.
The uniqueness of this compound lies in its combination of the triazole ring, bicyclic octane structure, and acetamide group, which together confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)20-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)11-17(10-15)22-9-8-19-21-22/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFVUNOMYIZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
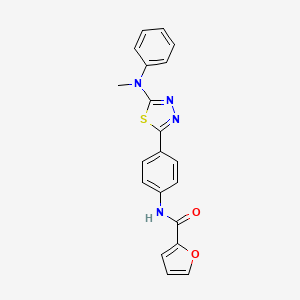
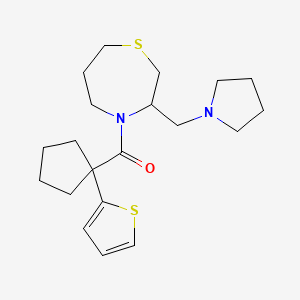
![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)
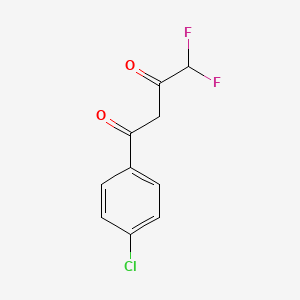

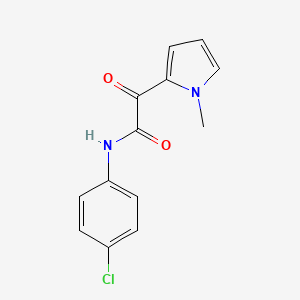
![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)


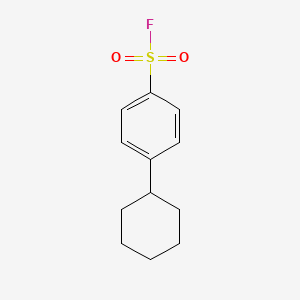

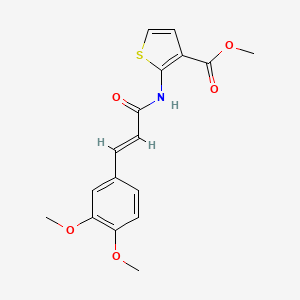
![N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzamide](/img/structure/B2669984.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)
